1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a combination of methoxyphenyl, pyridyl, thiazolyl, and pyrrolidinecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thioamide. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the pyrrolidinecarboxamide moiety is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The pyridyl and thiazolyl groups can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Scientific Research Applications
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the rest of the structure.
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine: Contains both pyridyl and methoxyphenyl groups but has a triazine ring instead of a thiazole ring .
Uniqueness
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-17-8-3-2-7-16(17)24-11-13(10-18(24)25)19(26)23-20-22-15(12-28-20)14-6-4-5-9-21-14/h2-9,12-13H,10-11H2,1H3,(H,22,23,26) |
InChI Key |
TZZBZJQMMIMQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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